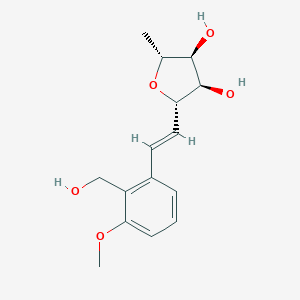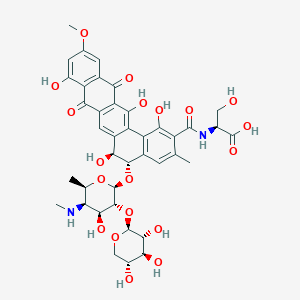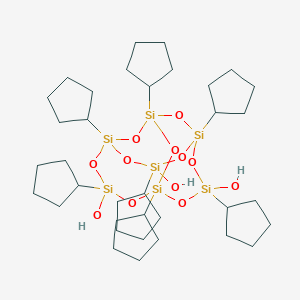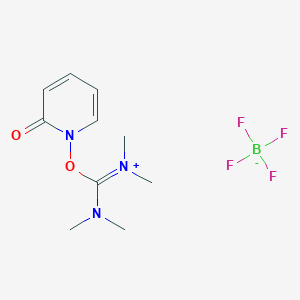
2-(2-Pyridon-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate
Descripción general
Descripción
2-(2-Pyridon-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate, also known as TPTU, is a chemical compound with the molecular formula C10H16BF4N3O2 . It is commonly used in peptide synthesis .
Molecular Structure Analysis
The molecular weight of TPTU is 297.06 g/mol . The IUPAC name is [dimethylamino-(2-oxopyridin-1-yl)oxymethylidene]-dimethylazanium;tetrafluoroborate . The InChI is InChI=1S/C10H16N3O2.BF4/c1-11(2)10(12(3)4)15-13-8-6-5-7-9(13)14;2-1(3,4)5/h5-8H,1-4H3;/q+1;-1 . The Canonical SMILES is B-(F)(F)F.CN©C(=N+C)ON1C=CC=CC1=O .Physical And Chemical Properties Analysis
TPTU is a white crystalline powder . It has a melting point of 140 °C (dec.) (lit.) . It is insoluble in water .Aplicaciones Científicas De Investigación
Hydrogen Bonding and Structural Analysis
- The compound contributes to the understanding of hydrogen bonding and electron density distribution, as seen in the study of its hydrolytic cleavage leading to a hydrogen-bonded complex (Zhukov et al., 1997).
Coordination Chemistry
- It plays a significant role in the coordination chemistry of 2-pyridone and its derivatives, especially as bridging ligands in metal complexes, which has implications for understanding metal-metal bonding and the creation of polymetallic arrays (Rawson & Winpenny, 1995).
Fluorescent Sensing Applications
- Its derivatives are used in developing fluorescent sensors, particularly for detecting metal ions like Zn2+, which is crucial for biological and environmental applications (Hagimori et al., 2013).
Polymer Chain Formation
- The compound contributes to the formation of cationic coordination polymer chains, as observed in its interaction with sodium ions, enhancing our understanding of molecular self-assembly (Owen & Haddow, 2007).
Chemical Synthesis and Organic Chemistry
- It is used as a coupling reagent in the esterification of carboxylic acids, demonstrating its utility in synthetic organic chemistry (Balalaie et al., 2008).
Nanotechnology and Surface Science
- Its hydrogen bonding capability is exploited in nanotechnology for building nanotrains and self-assembled two-dimensional arrays on surfaces, which is crucial for the development of nanoscale devices and materials (Sasaki et al., 2008).
Drug Modeling and Biochemistry
- Derivatives of this compound are used in modeling the interaction of drugs with nucleobases, thus contributing to pharmacological research and drug design (Clarke & McGlacken, 2015).
Pharmaceutical Research
- The 2-pyridone structure, closely related to this compound, is a versatile scaffold for various biological applications, underlining its significance in pharmaceutical research and drug development (Amer et al., 2021).
Propiedades
IUPAC Name |
[dimethylamino-(2-oxopyridin-1-yl)oxymethylidene]-dimethylazanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N3O2.BF4/c1-11(2)10(12(3)4)15-13-8-6-5-7-9(13)14;2-1(3,4)5/h5-8H,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQGINAUZYECAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C=CC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BF4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369790 | |
| Record name | TPTU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyridon-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate | |
CAS RN |
125700-71-2 | |
| Record name | TPTU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-[2-Oxo-1(2H)-pyridyl]-N,N,N',N'-tetramethyluronium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





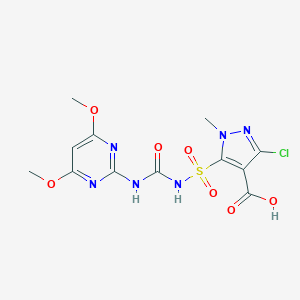
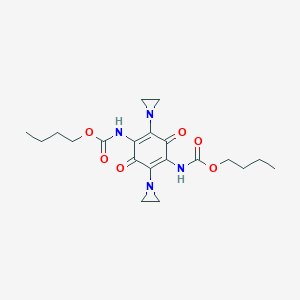

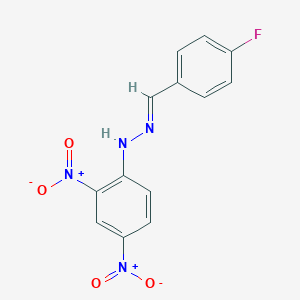
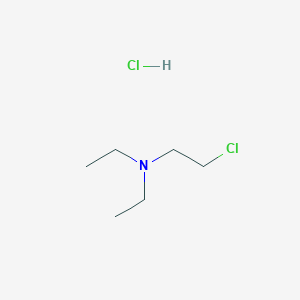

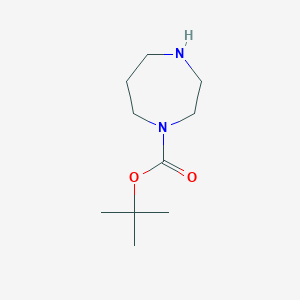
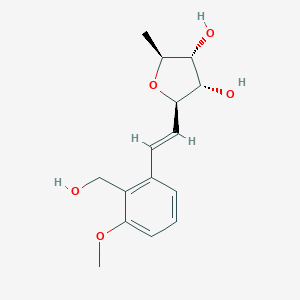
![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)
